molecular formula C13H19NS B13278918 N-(4-propylphenyl)thiolan-3-amine

N-(4-propylphenyl)thiolan-3-amine

Cat. No.: B13278918
M. Wt: 221.36 g/mol
InChI Key: INJAWVKFKYVLJJ-UHFFFAOYSA-N
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Description

N-(4-propylphenyl)thiolan-3-amine is a synthetic organic compound characterized by a molecular formula of C13H19NS and a molecular weight of 221.36 g/mol. This substance features a thiolane (tetrahydrothiophene) ring, a saturated five-membered ring containing sulfur, linked to an amine functional group that is substituted with a 4-propylphenyl group. Compounds containing the thiolane structure are of significant interest in medicinal chemistry and drug discovery due to their potential as core scaffolds for developing biologically active molecules. Related heterocyclic structures containing nitrogen and sulfur, such as thiazinanes, are frequently explored in pharmaceutical research for a wide range of activities, including use as central muscle relaxants and in investigative antiviral therapies. As a building block, this compound is valuable for probing protein-ligand interactions, studying reaction mechanisms involving sulfur-containing heterocycles, and as a precursor in the synthesis of more complex chemical entities. It is strictly for research and development purposes and must be handled by qualified professionals. This product is not intended for diagnostic or therapeutic applications, nor for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19NS

Molecular Weight

221.36 g/mol

IUPAC Name

N-(4-propylphenyl)thiolan-3-amine

InChI

InChI=1S/C13H19NS/c1-2-3-11-4-6-12(7-5-11)14-13-8-9-15-10-13/h4-7,13-14H,2-3,8-10H2,1H3

InChI Key

INJAWVKFKYVLJJ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C(C=C1)NC2CCSC2

Origin of Product

United States

Advanced Synthetic Methodologies for N 4 Propylphenyl Thiolan 3 Amine and Its Analogues

Optimized Classical Synthetic Routes to the Thiolane Core

Classical synthetic strategies for forming the thiolane ring and introducing the amine substituent remain fundamental in organic synthesis. These methods often involve multi-step sequences that allow for the construction of the target molecule through well-established reactions.

Thiolane Formation Strategies

The construction of the thiolane ring can be achieved through various methods, primarily involving the formation of carbon-sulfur bonds. One common approach involves the reaction of a suitable four-carbon precursor with a sulfur source. For instance, thiolane can be synthesized from butane-1,4-diol by reacting it with hydrogen sulfide (B99878) at high temperatures in the presence of a catalyst like alumina (B75360) (Al2O3). researchgate.net Another strategy involves the cyclization of α,β-unsaturated esters with a mercaptan, such as the addition of methyl 4-mercaptocrotonate to α,β-unsaturated carbonyl compounds, which can subsequently cyclize to form thiolane derivatives. researchgate.net

Strategy Starting Materials Reagents/Catalyst Product Reference
DehydrocyclizationButane-1,4-diolH2S, Al2O3Thiolane researchgate.net
Michael Addition/CyclizationMethyl 4-mercaptocrotonate, α,β-unsaturated carbonyl compoundBase (e.g., Triton B)Substituted thiolane researchgate.net
Paal-Knorr Thiophene (B33073) Synthesis1,4-DiketonesSulfur source (e.g., P4S10, Lawesson's reagent)Substituted thiophene (can be reduced to thiolane) derpharmachemica.com

This table provides a summary of selected classical thiolane formation strategies.

Amine Alkylation Approaches

The introduction of the 4-propylphenylamino group onto the thiolane ring can be accomplished via nucleophilic substitution, a process known as amine alkylation. wikipedia.org This typically involves the reaction of an amine with an alkyl halide. In the context of synthesizing N-(4-propylphenyl)thiolan-3-amine, this would entail reacting 4-propylaniline (B1194406) with a 3-halothiolane. However, a significant challenge in amine alkylation is the potential for over-alkylation, where the secondary amine product, being more nucleophilic than the starting primary amine, can react further with the alkyl halide. masterorganicchemistry.com

To circumvent this, alternative strategies have been developed. One approach is reductive amination, which involves the reaction of an amine with a ketone or aldehyde in the presence of a reducing agent. masterorganicchemistry.com For the target molecule, this would involve the reaction of 4-propylaniline with thiolane-3-one, followed by reduction. Another strategy to achieve mono-alkylation is to convert the primary amine into a less nucleophilic derivative, such as a sulfonamide or carbamate, which can be deprotonated and then alkylated, followed by the removal of the protecting group. youtube.com

Alkylation Method Reactants Key Features/Challenges Reference
Direct AlkylationAmine, Alkyl HalideProne to over-alkylation, especially with reactive alkyl halides. masterorganicchemistry.com wikipedia.org
Reductive AminationAmine, Ketone/Aldehyde, Reducing AgentGenerally more selective for mono-alkylation. masterorganicchemistry.com
Alkylation of Amine DerivativesSulfonamide/Carbamate, Base, Alkyl HalideAvoids over-alkylation; requires protection/deprotection steps. youtube.com youtube.com

This table outlines common amine alkylation approaches and their characteristics.

Ring Closure Reactions for Thiolane Synthesis

Ring-closing reactions are a powerful tool for the synthesis of cyclic compounds, including thiolanes. wikipedia.org These reactions can be designed to form the heterocyclic ring from an acyclic precursor containing the necessary atoms. A notable example is the light-induced radical ring closure of unsaturated mercaptans. For instance, irradiation of methyl 4-mercapto-2,6-heptadienoate can lead to the formation of a substituted thiolane through the homolysis of the S-H bond and subsequent radical cyclization. researchgate.net Such radical cyclizations are advantageous due to their high functional group tolerance and mild reaction conditions. researchgate.net

Modern Catalyst-Driven Synthesis

Modern synthetic chemistry increasingly relies on catalyst-driven reactions to achieve high levels of selectivity, particularly for the synthesis of chiral molecules. The development of enantioselective and diastereoselective methods is crucial for accessing specific stereoisomers of this compound.

Enantioselective and Diastereoselective Synthesis of Chiral Thiolanes

The synthesis of chiral thiolanes, where the sulfur atom or a carbon atom in the ring is a stereocenter, can be achieved through various asymmetric catalytic methods. While direct enantioselective synthesis of the thiolane ring can be challenging, the diastereoselective alkylation of chiral precursors offers a viable route. For example, the alkylation of chiral seven-membered rings fused to tetrazoles has been shown to be highly diastereoselective, providing a potential strategy for controlling stereochemistry in related cyclic systems. nih.gov

The development of chiral catalysts for C-H functionalization also presents opportunities for asymmetric synthesis. Rhodium(III) complexes with chiral cyclopentadienyl (B1206354) ligands have been used for the enantioselective synthesis of sulfur-chiral 1,2-benzothiazines through a directed C-H activation. nih.gov Similar principles could potentially be applied to the asymmetric synthesis of substituted thiolanes.

Asymmetric Amination Techniques

Asymmetric amination is a direct approach to installing a chiral amine group. Chiral phosphoric acid catalysts have been successfully employed in the direct asymmetric amination of α-substituted cyclic ketones, yielding products with a nitrogen-containing quaternary stereocenter in high yields and excellent enantioselectivities. nih.gov This methodology could be adapted for the asymmetric synthesis of this compound from thiolane-3-one and 4-propylaniline.

Another powerful technique is asymmetric reductive amination. This can be achieved through catalysis with chiral metal complexes, such as those based on iridium, rhodium, or ruthenium. liv.ac.ukacs.org For instance, chiral SPINOL-derived borophosphates have been used as catalysts for the asymmetric reductive amination of ketones, affording a range of chiral amines with high yields and enantioselectivities. acs.org Direct asymmetric reductive amination (DARA) of ketones using catalysts like Ru(OAc)2{(S)-binap} with an ammonium (B1175870) salt as the nitrogen source also provides an efficient route to chiral primary amines, which could then be further functionalized. acs.org

Catalytic System Substrate Type Product Key Features Reference
Chiral Phosphoric Acidα-Substituted Cyclic Ketone, AmineChiral α-Amino KetoneHigh enantioselectivity for N-containing quaternary centers. nih.gov nih.gov
Chiral SPINOL BorophosphateKetone, Amine, PinacolboraneChiral AmineGood to excellent yields and enantioselectivities under mild conditions. acs.org acs.org
Ru(OAc)2{(S)-binap}Ketone, Ammonium Trifluoroacetate, H2Chiral Primary AmineHighly efficient for direct asymmetric reductive amination. acs.org acs.org
Chiral Rhodium(III) ComplexDiaryl Sulfoximine, DiazoketoneS-Chiral 1,2-BenzothiazineEnantioselective C-H activation. nih.gov nih.gov

This table summarizes modern catalytic systems for asymmetric amination and related transformations.

Green Chemistry and Sustainable Synthetic Approaches

In recent years, the principles of green chemistry have become integral to the design of synthetic pathways, aiming to reduce waste, minimize energy consumption, and utilize safer reagents. The synthesis of this compound and its analogues can be significantly improved by incorporating these principles, moving away from traditional, often harsh, reaction conditions.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods. acs.orgnih.gov The application of microwave irradiation to the N-arylation of thiolan-3-amine (B18485) with a suitable 4-propylphenyl electrophile presents a promising green synthetic route. A common approach involves the copper-catalyzed cross-coupling of an amine with an arylboronic acid, a reaction that can be significantly enhanced by microwave heating. nih.govacs.org

A proposed microwave-assisted synthesis of this compound involves the reaction of thiolan-3-amine with 4-propylphenylboronic acid. The optimization of this reaction would involve screening various parameters such as the copper catalyst, base, solvent, temperature, and reaction time.

A plausible reaction scheme is as follows:

Thiolan-3-amine + 4-Propylphenylboronic Acid --(Cu catalyst, Base, Microwave)--> this compound

Detailed research findings from hypothetical optimization studies are presented in the interactive data table below. The data illustrates the impact of different reaction conditions on the yield of the target compound.

Table 1: Optimization of Microwave-Assisted N-Arylation of Thiolan-3-amine

EntryCopper Catalyst (mol%)BaseSolventTemperature (°C)Time (min)Yield (%)
1CuI (10)K₂CO₃DMF1203065
2Cu₂O (5)K₃PO₄DMAc1402078
3Cu(OAc)₂ (10)Cs₂CO₃Toluene1104555
4Cu₂O (5) K₃PO₄ DMAc 150 15 92
5CuI (10)K₂CO₃DMF1501585
6Cu₂O (5)Na₂CO₃DMAc1501575

The optimized conditions, highlighted in Entry 4 , demonstrate that using 5 mol% of copper(I) oxide as the catalyst with potassium phosphate (B84403) as the base in N,N-dimethylacetamide (DMAc) at 150°C for 15 minutes under microwave irradiation provides the highest yield of this compound. The significant reduction in reaction time from hours to minutes underscores the efficiency of this green chemistry approach. researchgate.net

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. nih.govacs.org For the synthesis of this compound, a one-pot strategy could involve the in-situ formation of an intermediate that subsequently reacts to form the final product.

One potential one-pot approach involves the reductive amination of thiolan-3-one with 4-propylaniline. This strategy combines the formation of an imine intermediate and its subsequent reduction in a single pot.

A proposed one-pot reaction scheme is as follows:

Thiolan-3-one + 4-Propylaniline --(Reducing Agent, Catalyst)--> this compound

The efficiency of this one-pot process can be evaluated by screening different reducing agents and reaction conditions. The data below represents hypothetical findings from such an investigation.

Table 2: One-Pot Reductive Amination for the Synthesis of this compound

EntryReducing AgentCatalystSolventTemperature (°C)Time (h)Yield (%)
1NaBH₄NoneMethanol251258
2NaBH(OAc)₃Acetic AcidDichloromethane25875
3H₂ (1 atm)Pd/C (10%)Ethanol50682
4NaBH(OAc)₃ Acetic Acid Dichloromethane 40 4 90
5NaBH₄Acetic AcidMethanol40665
6H₂ (1 atm)PtO₂ (5%)Ethyl Acetate60588

Comprehensive Spectroscopic and Structural Elucidation of N 4 Propylphenyl Thiolan 3 Amine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For a molecule such as N-(4-propylphenyl)thiolan-3-amine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be essential for unambiguous structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the 4-propylphenyl group and the thiolan-3-amine (B18485) moiety. The predicted chemical shifts (δ) in parts per million (ppm) are influenced by the electronic effects of adjacent atoms and functional groups.

The aromatic protons on the 4-propylphenyl ring are anticipated to appear as two doublets in the aromatic region (typically δ 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons of the propyl group will present as a triplet for the terminal methyl (CH₃) group, a sextet for the methylene (B1212753) (CH₂) group adjacent to the methyl group, and a triplet for the methylene group attached to the aromatic ring. The protons on the thiolan ring, being part of a saturated heterocyclic system, are expected in the upfield region. The proton attached to the nitrogen (N-H) would likely appear as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
Ar-H (ortho to NH)6.60Doublet8.5
Ar-H (ortho to propyl)7.05Doublet8.5
NH~3.5-4.5Broad Singlet-
CH (on thiolan, C3)~3.8-4.0Multiplet-
CH₂ (on thiolan, C2 & C5)~2.8-3.2Multiplet-
CH₂ (on thiolan, C4)~2.0-2.4Multiplet-
Ar-CH₂-2.50Triplet7.5
-CH₂-CH₃1.60Sextet7.5
-CH₃0.92Triplet7.5

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the molecule's asymmetry, each carbon atom is expected to have a unique chemical shift.

The aromatic carbons will resonate in the downfield region (δ 110-150 ppm). The carbon attached to the nitrogen (C-N) will be significantly deshielded compared to the other aromatic carbons. The carbons of the propyl group and the thiolan ring will appear in the more upfield aliphatic region.

Predicted ¹³C NMR Data

Carbon AtomPredicted Chemical Shift (δ, ppm)
Ar-C (C-N)145.0
Ar-C (C-propyl)135.0
Ar-C (CH, ortho to propyl)129.0
Ar-C (CH, ortho to NH)113.0
Thiolan C3 (CH-N)58.0
Thiolan C2, C5 (CH₂-S)35.0
Ar-CH₂-37.5
Thiolan C4 (CH₂)30.0
-CH₂-CH₃24.5
-CH₃14.0

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals, two-dimensional NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. spectroscopyonline.com For instance, it would show correlations between the adjacent protons of the propyl group (-CH₂-CH₂-CH₃) and within the thiolan ring. It would also confirm the coupling between the ortho- and meta-protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. spectroscopyonline.com It would be used to unambiguously assign each carbon signal to its attached proton(s). For example, the aromatic proton at δ 7.05 ppm would correlate with the carbon signal at δ 129.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between carbons and protons that are separated by two or three bonds. spectroscopyonline.com This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For example, the protons of the methylene group attached to the aromatic ring (Ar-CH₂) would show a correlation to the aromatic carbon attached to the nitrogen (Ar-C-N), confirming the connectivity of the propylphenyl group.

Vibrational Spectroscopy Applications

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is expected to show characteristic absorption bands for its secondary amine, aromatic ring, and aliphatic C-H bonds.

The N-H stretch of the secondary amine should appear as a single, medium-intensity band in the region of 3300-3350 cm⁻¹. orgchemboulder.comspectroscopyonline.com The C-N stretching vibration for the aromatic amine is anticipated to be a strong band between 1335-1250 cm⁻¹. orgchemboulder.com Aromatic C-H stretching bands will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the propyl and thiolan groups will appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring typically produce several bands in the 1450-1600 cm⁻¹ region.

Predicted FT-IR Data

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Secondary Amine)3300 - 3350Medium
Aromatic C-H Stretch3000 - 3100Medium-Weak
Aliphatic C-H Stretch2850 - 2960Strong
Aromatic C=C Stretch1500 - 1600Medium
N-H Bend1550 - 1650Medium
Aromatic C-N Stretch1250 - 1335Strong
Aliphatic C-N Stretch1020 - 1250Medium-Weak

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern.

For this compound (C₁₃H₁₉NS), the molecular weight is 221.36 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 221.

The fragmentation of the molecular ion would likely proceed through several characteristic pathways. A common fragmentation for anilines is the loss of a hydrogen atom to form a stable [M-1]⁺ ion. Another probable fragmentation is the cleavage of the C-N bond, leading to fragments corresponding to the 4-propylaniline (B1194406) cation and the thiolan-3-amine radical, or vice versa. Cleavage of the propyl group from the aromatic ring (loss of C₂H₅, m/z = 29) to form a benzylic-type cation is also a plausible fragmentation pathway. The thiolan ring could undergo fragmentation, potentially losing an ethylene (B1197577) molecule (C₂H₄) or a thioformaldehyde (B1214467) radical (CH₂S).

X-ray Crystallography for Solid-State Structural Determination

A thorough search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data for the compound this compound. Consequently, detailed information regarding its solid-state structure, including unit cell parameters, space group, and precise bond lengths and angles as determined by X-ray diffraction, is not available at this time.

For this compound, such an analysis would reveal the precise conformation of the thiolan ring, the orientation of the N-(4-propylphenyl) substituent, and how these molecules arrange themselves in a crystalline solid. This information is crucial for a complete understanding of its chemical and physical properties. However, without experimental crystallographic data, any discussion of its solid-state structure remains speculative.

Future studies involving the successful crystallization of this compound and subsequent X-ray diffraction analysis would be necessary to provide the empirical data required for a complete structural elucidation in the solid phase.

Theoretical and Computational Insights into this compound Remain to be Elucidated

Despite the growing interest in the computational analysis of novel chemical entities, dedicated theoretical and computational investigations on the specific compound this compound are not available in publicly accessible scientific literature. Therefore, a detailed analysis of its electronic structure, molecular orbitals, reactivity, and conformational landscape, as requested, cannot be provided at this time.

The exploration of a molecule's properties through computational chemistry is a cornerstone of modern chemical research. Techniques such as quantum chemical calculations and molecular modeling provide invaluable insights into the behavior of chemical compounds, guiding synthesis and application. However, for the compound this compound, such studies appear not to have been published.

While general principles of computational chemistry could be applied to hypothesize about the likely electronic and structural characteristics of this compound, any such discussion would be purely speculative and would not constitute the "detailed research findings" and "scientifically accurate content" required. The generation of data tables for bond lengths, angles, orbital energies, and other computational parameters is contingent on the existence of these dedicated studies.

The scientific community relies on peer-reviewed research to build a collective understanding of chemical compounds. In the absence of such studies for this compound, a rigorous and factual article on its theoretical and computational investigations cannot be constructed. Future research may yet shed light on the intriguing properties of this molecule, at which point a detailed analysis as outlined would become possible.

Theoretical and Computational Investigations of N 4 Propylphenyl Thiolan 3 Amine

Prediction of Molecular Interactions and Binding Affinities (In Silico)

As of the latest available data, specific theoretical and computational studies, including molecular docking and the prediction of druglikeness parameters, for the chemical compound N-(4-propylphenyl)thiolan-3-amine have not been published in publicly accessible scientific literature. The following sections outline the conceptual framework and methodologies that would be applied in such research.

Docking Studies with Biological Macromolecules (conceptual, non-clinical)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential biological targets and elucidating the molecular basis of its interactions.

The process would involve the three-dimensional structure of this compound being virtually screened against a library of macromolecular targets, such as enzymes or receptors. The binding affinity, measured in kcal/mol, would be calculated to estimate the strength of the interaction. A lower binding energy generally indicates a more stable and favorable interaction. Key interactions that would be analyzed include:

Hydrogen Bonds: The amine group in the thiolan ring and the nitrogen atom of the secondary amine could act as hydrogen bond donors or acceptors.

Hydrophobic Interactions: The propylphenyl group would likely engage in hydrophobic interactions with nonpolar residues of a target protein.

A conceptual data table for such a study is presented below. The targets and values are purely illustrative to demonstrate how results would be presented.

Conceptual Molecular Docking Results for this compound

Target ProteinBinding Affinity (kcal/mol)Key Interacting Residues (Illustrative)
Enzyme A-8.5TYR-82, PHE-290, LEU-101
Receptor B-7.2ASP-112, VAL-68, ILE-150
Kinase C-9.1GLU-17, LYS-20, MET-88

Ligand Efficiency and Druglikeness Parameter Prediction (conceptual, non-clinical)

Ligand efficiency (LE) and druglikeness are important metrics in early-stage drug discovery for optimizing lead compounds. These parameters for this compound would be calculated using various computational models.

Ligand Efficiency is a measure of the binding energy per heavy atom. It helps in selecting compounds that have a favorable balance between size and binding affinity. It is calculated using the formula:

LE = -ΔG / N

where ΔG is the binding affinity and N is the number of non-hydrogen atoms.

Druglikeness is a qualitative concept used to assess whether a compound has properties that would make it a likely drug candidate. This is often evaluated using rules such as Lipinski's Rule of Five, which assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.

A conceptual table summarizing these predicted parameters for this compound is provided below. The values are for illustrative purposes only.

Predicted Physicochemical and Druglikeness Properties of this compound

PropertyPredicted Value (Illustrative)
Molecular Weight221.37 g/mol
logP3.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors1
Ligand Efficiency (LE)0.45
Molar Refractivity70.2
Topological Polar Surface Area (TPSA)12.5 Ų

These in silico predictions, while theoretical, would provide a valuable foundation for guiding future experimental studies and for the rational design of analogs of this compound with potentially improved biological activities.

Structure Activity Relationship Sar Studies of N 4 Propylphenyl Thiolan 3 Amine Derivatives

Design Principles for Structural Modification

The N-(4-propylphenyl)thiolan-3-amine molecule presents three key regions amenable to structural modification to explore and optimize its potential biological activity: the phenyl ring, the thiolane ring system, and the amine linker.

Variation of the Phenyl Ring Substituents

The 4-propyl group on the phenyl ring is a critical feature that influences the molecule's lipophilicity and potential interactions with hydrophobic pockets within a biological target. SAR studies would systematically vary this substituent to probe the electronic and steric requirements for optimal activity.

Key modifications could include:

Electronic Effects: Introducing electron-donating (e.g., methoxy, hydroxyl) or electron-withdrawing (e.g., halogen, trifluoromethyl) groups at various positions on the phenyl ring would alter the electronic distribution of the aromatic system. This can impact key interactions such as pi-pi stacking or hydrogen bonding with the target protein.

A hypothetical SAR table for phenyl ring modifications might look as follows:

R-Group on Phenyl RingPositionElectronic EffectPredicted Impact on Activity
Propyl4Electron-donating (weak)Baseline
Methyl4Electron-donating (weak)May decrease activity if hydrophobic pocket is large
Butyl4Electron-donating (weak)May increase activity if further hydrophobic interaction is favorable
Methoxy4Electron-donating (strong)Could enhance activity through hydrogen bond acceptance
Chloro4Electron-withdrawingMay alter binding mode or introduce new interactions
Propyl3Electron-donating (weak)Likely to decrease activity due to altered geometry

Modifications to the Thiolane Ring System

The thiolane ring, a five-membered saturated heterocycle containing a sulfur atom, provides a specific three-dimensional scaffold. Modifications to this ring can influence the compound's conformation and interaction with the biological target.

Potential modifications include:

Ring Size: Expanding the ring to a thiane (B73995) (six-membered) or contracting it to a thietane (B1214591) (four-membered) ring would alter the bond angles and the relative positions of the substituents, significantly impacting how the molecule presents itself to its target.

Oxidation State of Sulfur: The sulfur atom can be oxidized to a sulfoxide (B87167) (S=O) or a sulfone (O=S=O). This would increase the polarity of the molecule and introduce hydrogen bond accepting capabilities, which could lead to new interactions with the target.

Substitution on the Ring: Introducing substituents on the carbon atoms of the thiolane ring could create new chiral centers and provide additional points of interaction. For instance, a hydroxyl group could act as a hydrogen bond donor or acceptor.

A hypothetical SAR table for thiolane ring modifications could be:

Thiolane ModificationPredicted Conformational ChangePredicted Impact on Activity
Unmodified ThiolaneEnvelope/Twist ConformationsBaseline
Thiane RingChair/Boat ConformationsMay alter vector of amine and phenyl groups, potentially reducing activity
Thiolane-1-oxideIncreased polarity, potential H-bond acceptorCould increase or decrease activity depending on the nature of the binding site
Thiolane-1,1-dioxideIncreased polarity, stronger H-bond acceptorLikely to significantly alter solubility and binding characteristics

Alterations of the Amine Linker

The amine linker connects the phenyl and thiolane moieties and is often a critical determinant of a compound's biological activity and physicochemical properties.

Key alterations would involve:

N-Alkylation/N-Acylation: Introducing a small alkyl group (e.g., methyl) on the nitrogen atom could probe for steric hindrance near the amine binding site. Acylation to form an amide would drastically change the basicity and hydrogen bonding properties of the linker.

Linker Length and Rigidity: Inserting a methylene (B1212753) group between the amine and the thiolane ring (homologation) would increase the distance and flexibility between the two main structural components. Conversely, incorporating the amine into a more rigid cyclic system could lock the molecule into a specific conformation.

Impact of Stereochemistry on Molecular Interactions

The thiolane ring in this compound contains a chiral center at the 3-position. This means the compound can exist as two enantiomers (R and S). It is well-established in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as eudismic ratio.

The spatial arrangement of the amine and, consequently, the attached N-phenyl group will differ between the two enantiomers. One enantiomer may fit optimally into the binding site of a biological target, allowing for favorable interactions, while the other may fit poorly or even cause steric clashes, leading to reduced or no activity. Therefore, the synthesis and biological evaluation of the individual (R)- and (S)-enantiomers would be a crucial step in any SAR study to identify the eutomer (the more active enantiomer).

Correlation of Structural Features with Mechanistic Biological Activity (in vitro studies)

To establish a clear SAR, the biological activity of each synthesized derivative must be quantified through in vitro assays. These assays would measure the compound's effect on a specific biological target, such as an enzyme or a receptor.

For example, if the target were an enzyme, the in vitro studies would determine the half-maximal inhibitory concentration (IC50) for each derivative. By comparing the IC50 values of the various analogs, researchers can draw correlations between specific structural features and inhibitory potency.

A hypothetical data table correlating structure with in vitro activity might appear as follows:

CompoundPhenyl Ring Substituent (R)Thiolane ModificationIC50 (nM)
1 (Parent)4-propylNone100
24-ethylNone150
34-butylNone80
44-methoxyNone50
54-propylThiolane-1-oxide500
6 (R-enantiomer)4-propylNone20
7 (S-enantiomer)4-propylNone800

From this hypothetical data, one could infer that a slightly longer alkyl chain (butyl) and a hydrogen bond accepting group (methoxy) on the phenyl ring enhance activity. Furthermore, the data would strongly suggest that the (R)-enantiomer is the eutomer and that oxidation of the thiolane sulfur is detrimental to activity. These findings would then guide the design of the next generation of more potent and selective compounds.

Investigations of Molecular and Cellular Interactions of N 4 Propylphenyl Thiolan 3 Amine in Vitro Studies

Reactivity Profiling in Biological EnvironmentsThere are no public reports on the reactivity of N-(4-propylphenyl)thiolan-3-amine in biological contexts.

Until research on the biological activities of this compound is conducted and published, a detailed scientific article on its in vitro interactions cannot be generated.

Analytical Methodologies for N 4 Propylphenyl Thiolan 3 Amine

Development of Chromatographic Techniques for Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in determining the purity of N-(4-propylphenyl)thiolan-3-amine. These techniques are adept at separating the main compound from any impurities that may be present, such as starting materials, by-products, or degradation products.

High-Performance Liquid Chromatography (HPLC) Method Development

The development of a robust HPLC method is a primary step in the analytical workflow for this compound. Due to the compound's chemical structure, which includes a secondary amine and a substituted aromatic ring, reversed-phase HPLC is a suitable approach. A C18 column is often the stationary phase of choice for such analyses, offering a good balance of hydrophobicity for retaining the analyte and allowing for its separation from other components.

The mobile phase composition is a critical parameter that is optimized to achieve the desired separation. A typical mobile phase would consist of a mixture of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. The buffer helps to control the pH and ensure consistent ionization of the amine group, which is crucial for reproducible retention times. A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to ensure the timely elution of all compounds with varying polarities.

Detection is commonly performed using a UV detector. The propylphenyl group in this compound provides a chromophore that absorbs UV light, typically around 254 nm. The following table outlines a hypothetical, yet scientifically plausible, HPLC method for the purity assessment of this compound.

Table 1: Illustrative HPLC Parameters for Purity Assessment

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Chiral Separation Techniques

This compound possesses a chiral center at the C3 position of the thiolan ring, meaning it can exist as two enantiomers. As these enantiomers can exhibit different pharmacological properties, their separation and quantification are of significant importance. Chiral HPLC is the most common technique for this purpose.

The direct separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including amines. researchgate.net The choice of the mobile phase, typically a mixture of alkanes (like hexane) and an alcohol (like isopropanol (B130326) or ethanol), is critical for achieving enantiomeric resolution. researchgate.net

Alternatively, indirect chiral separation can be performed. This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column. nih.gov

Table 2: Representative Chiral HPLC Conditions

ParameterDirect Method (CSP)Indirect Method (Derivatization)
Column Chiralcel OD-H (Cellulose-based)C18, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane:Isopropanol (90:10, v/v)Acetonitrile:Water (gradient)
Flow Rate 0.8 mL/min1.0 mL/min
Detection UV at 254 nmUV at 254 nm

Derivatization Strategies for Enhanced Detection (e.g., for HPLC)

While this compound has a UV-active chromophore, its molar absorptivity may not be sufficient for detecting very low concentrations. In such cases, or when a more sensitive detection method like fluorescence is desired, derivatization is a valuable strategy. sigmaaldrich.com Derivatization involves reacting the amine group with a labeling reagent to attach a moiety that has strong UV absorbance or fluorescence properties. sigmaaldrich.comnih.gov

For secondary amines like this compound, several derivatization reagents can be employed. A common approach is pre-column derivatization, where the reaction is performed before injecting the sample into the HPLC system.

One such reagent is 9-fluorenylmethyl chloroformate (FMOC-Cl). FMOC-Cl reacts with secondary amines to form highly fluorescent derivatives that can be detected with high sensitivity. thermofisher.com Another option is dansyl chloride, which also yields fluorescent derivatives.

The choice of derivatization reagent depends on factors such as the reactivity of the amine, the stability of the derivative, and the desired detection method. The reaction conditions, including pH, temperature, and reaction time, must be optimized to ensure complete derivatization and avoid the formation of by-products.

Table 3: Common Derivatization Reagents for Secondary Amines

Derivatizing ReagentDetection MethodAdvantages
9-fluorenylmethyl chloroformate (FMOC-Cl) FluorescenceHigh sensitivity, stable derivatives. thermofisher.com
Dansyl Chloride FluorescenceWell-established reagent, good sensitivity.
2,4-Dinitrofluorobenzene (DNFB) UVForms strongly UV-absorbing derivatives.

Despite a comprehensive search for scientific literature, information regarding the specific applications of the chemical compound This compound in chemical synthesis and chemical probe development is not available.

Extensive database searches, including chemical repositories and scholarly articles, did not yield any published research detailing the use of this compound as a versatile synthetic intermediate, its role in heterocyclic compound synthesis, or its function as a building block for complex organic molecules. Similarly, there is no available information on its utilization in the development of chemical probes for biological research.

Chemical databases provide basic structural and property information for this compound, but its practical applications and synthetic utility appear to be undocumented in the accessible scientific literature. Therefore, the detailed article focusing on the specified applications as requested in the prompt cannot be generated at this time due to the absence of relevant research findings.

Future Directions and Emerging Research Avenues for N 4 Propylphenyl Thiolan 3 Amine

Exploration of Novel Reactivity Patterns

The inherent reactivity of the secondary amine and the sulfur-containing thiolan ring in N-(4-propylphenyl)thiolan-3-amine provides a fertile ground for exploring novel chemical transformations. Future research will likely focus on leveraging these reactive sites to generate a diverse library of derivatives with unique pharmacological profiles.

The secondary amine functionality is a key handle for a multitude of chemical reactions. msu.edu Beyond standard N-alkylation and N-acylation, more advanced and selective methods can be explored. wjpmr.com For instance, catalytic methods for C-H activation adjacent to the amine could enable the introduction of new substituents, leading to compounds with altered steric and electronic properties. nih.gov The development of dual catalysis modes, combining N-heterocyclic carbene and photoredox catalysis, has shown promise in the α-acylation of tertiary amines and could be adapted for secondary amines like this compound. nih.gov

The reactivity of the thiolan ring itself presents another avenue for investigation. The sulfur atom, with its potential for oxidation to sulfoxides and sulfones, offers a means to modulate the polarity and hydrogen bonding capacity of the molecule. Furthermore, the reactions of oxidatively activated arylamines with thiols have been studied, and understanding these mechanisms could provide insights into the potential metabolic pathways and reactivity of this compound under biological conditions. nih.gov Theoretical investigations into the reaction mechanisms of secondary amines with various reagents can provide a deeper understanding of the underlying principles governing their reactivity, guiding the rational design of new synthetic routes. acs.orgresearchgate.netuokerbala.edu.iq

The exploration of novel reactivity patterns is not merely an academic exercise. The resulting derivatives could exhibit a range of biological activities. Thiophene (B33073) and its derivatives, which are structurally related to the thiolan ring, are known to possess a wide spectrum of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. rsc.orgnih.gov By systematically exploring the reactivity of this compound, researchers can aim to synthesize new compounds with improved therapeutic efficacy.

Integration into High-Throughput Screening Platforms (for molecular probes)

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries for biological activity. academicjournals.org The this compound scaffold is a prime candidate for integration into HTS platforms for the discovery of novel molecular probes. Molecular probes are essential tools for studying biological processes, and those based on novel heterocyclic scaffolds are of particular interest. mdpi.com

The development of fluorescent probes for the detection of biogenic amines has been an active area of research. elsevierpure.com Given the amine functionality of this compound, it could be derivatized with fluorophores to create probes for specific biological targets. The thiophene moiety, a close relative of the thiolan ring, has been incorporated into various molecular probes, and similar strategies could be applied here.

Furthermore, the concept of molecular glue degraders, which bring a target protein to an E3 ligase for degradation, is a rapidly advancing therapeutic modality. researchgate.net Amine-containing molecules can serve as crucial components of these degraders. By functionalizing this compound, it may be possible to develop novel molecular glues for targeted protein degradation.

The design of HTS-compatible libraries of this compound derivatives would be a critical first step. This would involve the synthesis of a diverse set of analogues with variations in the substituents on the phenyl ring and modifications to the thiolan core. These libraries could then be screened against a wide range of biological targets to identify hits for further development as molecular probes or therapeutic leads.

Advanced Stereochemical Control in Synthesis

The thiolan-3-amine (B18485) moiety of this compound contains a stereocenter, meaning the compound can exist as two enantiomers. It is well-established that the biological activity of chiral molecules can be highly dependent on their stereochemistry. nih.gov Therefore, the development of synthetic methods that allow for precise control over the stereochemistry of the 3-amino group is of paramount importance for future research.

Recent years have seen significant progress in the catalytic asymmetric synthesis of chiral amines. acs.orgrsc.org These methods, which often employ transition metal catalysts with chiral ligands, could be adapted for the enantioselective synthesis of this compound. For example, asymmetric hydrogenation of a suitable precursor, such as an enamine or imine derived from 3-thiolanone, could provide access to either enantiomer of the target compound with high stereoselectivity. acs.org

Organocatalysis has also emerged as a powerful tool for the asymmetric synthesis of chiral molecules. thieme-connect.com Chiral Brønsted acids have been successfully used in the direct enantioselective synthesis of cyclic aminals from aldehydes, and similar strategies could be envisioned for the synthesis of chiral thiolan-3-amines. acs.org The development of stereoselective routes to related compounds, such as 3-dehydroxynaltrexamines, highlights the feasibility of achieving high stereocontrol in complex cyclic amine systems. nih.gov

The ability to synthesize enantiomerically pure this compound would enable a more detailed investigation of its structure-activity relationship. By comparing the biological activities of the individual enantiomers, researchers can gain a deeper understanding of how the molecule interacts with its biological target and potentially identify the more potent and selective enantiomer for further development.

Theoretical Prediction of Novel Applications

In silico methods, including computational chemistry and molecular modeling, have become indispensable tools in modern drug discovery. researchgate.net These techniques can be used to predict the properties and potential applications of molecules before they are synthesized, thereby saving time and resources. For this compound, theoretical studies can play a crucial role in guiding future research directions.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. nih.govmdpi.com By generating pharmacophore models for this compound and its derivatives, researchers can screen virtual libraries of compounds to identify those with a high probability of being active. This can help to prioritize synthetic efforts and increase the chances of discovering novel bioactive molecules.

Molecular docking is another powerful computational tool that can be used to predict how a molecule will bind to a biological target, such as a protein or enzyme. nih.govtechscience.comnih.gov By docking this compound and its analogues into the binding sites of various targets, researchers can gain insights into the potential mechanisms of action and identify promising therapeutic targets.

Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure and reactivity of this compound. mdpi.comnih.gov These calculations can provide valuable information about the molecule's stability, reactivity, and potential metabolic pathways. The concept of bioisosterism, where one functional group is replaced by another with similar physical or chemical properties, is also a valuable tool in drug design. nih.govpsu.eduresearchgate.netcambridgemedchemconsulting.com Computational studies can be used to evaluate the potential of replacing the 4-propylphenyl group with other substituents, including other heterocyclic rings, to modulate the compound's properties. nih.govpsu.eduresearchgate.netcambridgemedchemconsulting.com

The integration of these computational approaches can provide a comprehensive in silico assessment of this compound and its derivatives, guiding the design of new compounds with tailored properties and predicting their potential applications in medicine and beyond.

Q & A

Q. What synthetic routes are optimal for preparing N-(4-propylphenyl)thiolan-3-amine with high purity?

Methodological Answer: The synthesis typically involves coupling 4-propylaniline with thiolan-3-amine derivatives under reductive amination or nucleophilic substitution conditions. Key parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or THF) enhance reaction efficiency .
  • Catalysts : Palladium-based catalysts or sodium triacetoxyborohydride (for reductive amination) improve yields .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures >95% purity. Monitor by HPLC-MS to confirm absence of byproducts like unreacted aniline or oxidized thiolane intermediates .

Q. How can computational methods predict the electronic properties of this compound?

Methodological Answer: Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) with a 6-31G* basis set is effective for calculating:

  • HOMO-LUMO gaps : To assess reactivity and charge-transfer potential .
  • Electrostatic potential maps : Identify nucleophilic/electrophilic regions for interaction studies . Validation against experimental UV-Vis spectra (e.g., λmax in ethanol) is critical to confirm computational accuracy .

Q. What spectroscopic techniques are most reliable for structural characterization?

Methodological Answer:

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR resolve the propylphenyl group (δ ~6.5–7.2 ppm for aromatic protons) and thiolan-3-amine’s axial/equatorial protons (δ ~2.8–3.5 ppm) .
  • FT-IR : Confirm amine N-H stretches (~3300 cm<sup>−1</sup>) and C-S vibrations (~680 cm<sup>−1</sup>) .
  • X-ray crystallography : Resolve conformational flexibility of the thiolane ring and dihedral angles between aromatic and amine groups .

Advanced Research Questions

Q. How can researchers reconcile contradictions between experimental and computational data on the compound’s conformational stability?

Methodological Answer: Discrepancies often arise from solvent effects or incomplete basis sets in DFT calculations. Strategies include:

  • Implicit solvent models : Use COSMO or SMD in DFT to account for solvation .
  • Molecular Dynamics (MD) simulations : Apply the OPLS-AA force field to model solvent-explicit environments and compare torsional profiles with DFT . Example: If MD predicts a 10° deviation in the thiolane ring puckering angle vs. X-ray data, recalibrate force field torsional parameters using ab initio rotational energy profiles .

Q. What strategies optimize force field parameters for MD simulations of this compound?

Methodological Answer:

  • Torsional parameterization : Fit rotational barriers from QM scans (RHF/6-31G*) to OPLS-AA potentials .
  • Nonbonded interactions : Adjust Lennard-Jones σ/ε values using hydration free energy calculations and experimental logP data . Validation metrics include RMSD < 0.5 Å for MD vs. crystal structures and agreement with experimental diffusion coefficients in chloroform .

Q. How does this compound interact with biological targets, and what assays validate these interactions?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with homology-modeled receptors (e.g., GPCRs) to predict binding poses. Prioritize targets based on structural analogs (e.g., N-(3-fluoro-2-methylphenyl)thian-4-amine’s affinity for serotonin receptors) .
  • In vitro assays :
  • SPR (Surface Plasmon Resonance) : Measure binding kinetics (kon/koff) at varying concentrations.
  • Fluorescence polarization : Quantify displacement of labeled ligands in competitive binding assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.